4-Fluoro-1H-pyrazolo[4,3-c]pyridine
Description
Significance of Nitrogen-Containing Heterocyclic Scaffolds in Medicinal Chemistry and Drug Discovery
Nitrogen-containing heterocycles are considered "privileged scaffolds" in drug discovery, a testament to their ability to interact with a wide range of biological targets with high affinity and specificity. synhet.comsigmaaldrich.com Analysis of FDA-approved drugs reveals that a significant majority, by some estimates over 75%, feature a nitrogen-containing heterocyclic core. bldpharm.com Their prevalence stems from their structural diversity and their capacity to form crucial interactions, such as hydrogen bonds, with biological macromolecules like proteins and nucleic acids. nsf.gov
The pyrazolo[4,3-c]pyridine framework is a fused bicyclic system that combines the structural features of both pyrazole (B372694) and pyridine (B92270). Pyrazole and its derivatives are well-established pharmacophores found in a number of blockbuster drugs. nih.govnih.gov The fusion of a pyridine ring to the pyrazole core creates a unique scaffold with a distinct three-dimensional shape and electronic distribution, offering a versatile platform for the development of new therapeutic agents. nih.govnih.gov
Fused pyrazole-pyridine systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyridines, are integral to a variety of approved drugs and clinical candidates. nih.govnih.gov These scaffolds have demonstrated a broad spectrum of biological activities, including their use as kinase inhibitors in oncology. The rigid, planar nature of the fused ring system provides a well-defined orientation for substituents to interact with target proteins. rsc.org
The Integral Role of Fluorine in Pharmaceutical and Agrochemical Development
The introduction of fluorine into organic molecules has had a revolutionary impact on the development of pharmaceuticals and agrochemicals. bldpharm.comresearchgate.netuni.lu It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are leveraged to enhance the pharmacological profile of drug candidates. nih.gov
The strategic placement of fluorine atoms can significantly enhance the binding affinity of a ligand to its target protein. google.comacs.org Fluorine's high electronegativity can lead to favorable electrostatic interactions with the protein's active site. Furthermore, fluorination can influence the conformation of a molecule, pre-organizing it for optimal binding and potentially displacing water molecules from the binding pocket, which can be entropically favorable. rsc.orgnih.gov
The incorporation of fluorine can profoundly modulate the biological activity of a molecule. google.com By altering the electronic properties of a molecule, fluorine can influence its reactivity and interaction with biological targets. This can lead to increased potency and selectivity. The substitution of a hydrogen atom or a hydroxyl group with fluorine can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug. nih.gov
While specific research on 4-Fluoro-1H-pyrazolo[4,3-c]pyridine is not widely available in the public domain, its structure suggests a compound of interest for further investigation. Chemical suppliers list the compound, indicating its accessibility for research purposes. bldpharm.com The combination of the privileged pyrazolo[4,3-c]pyridine scaffold with the strategic placement of a fluorine atom positions this molecule as a promising candidate for screening in drug discovery programs and as a valuable building block in the synthesis of more complex chemical entities. Further research is warranted to fully elucidate the chemical and biological properties of this enigmatic compound.
Research Landscape of this compound within the Pyrazolopyridine Class
The specific compound this compound exists at the intersection of these research fields. While extensive literature is available for the broader pyrazolopyridine class, research focusing explicitly on the 4-fluoro isomer is more specialized. Its significance is best understood by examining the research context of its parent scaffold, pyrazolo[4,3-c]pyridine, and the strategic implications of its fluorination.
Derivatives of the pyrazolo[4,3-c]pyridine core have been identified as potent and selective inhibitors of key biological targets. For instance, researchers have developed pyrazolo[4,3-c]pyridine derivatives as the first small-molecule inhibitors of the PEX14–PEX5 protein–protein interaction in trypanosomal parasites, demonstrating nanomolar activity and providing a potential new avenue for treating diseases caused by these organisms. acs.org In another area, 1H-pyrazolo[4,3-c]pyridin-6-yl urea (B33335) derivatives have been optimized as novel inhibitors of the kinase ERK, a critical component in cell signaling pathways often dysregulated in cancer. nih.gov
The placement of a fluorine atom at the C4 position of the pyrazolo[4,3-c]pyridine ring is a deliberate synthetic strategy. This modification is intended to modulate the electronic and steric properties of the molecule to potentially enhance its interaction with target enzymes or to block sites of metabolic attack, thereby improving its pharmacokinetic profile.
Given the synthetic utility of related halo-pyrazolopyridines, this compound serves as a valuable chemical building block. rsc.orgrsc.org The fluorine atom can be subjected to nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of other functional groups at the C4 position. This facilitates the creation of a library of analogues for structure-activity relationship (SAR) studies, a critical process in optimizing a drug candidate. This approach is central to fragment-based drug discovery (FBDD), where novel heterocyclic fragments are systematically elaborated to develop more potent lead compounds. rsc.orgrsc.org
Below is a table summarizing the key identifiers and properties of this compound.
| Property | Value |
| Molecular Formula | C6H4FN3 |
| Molecular Weight | 137.12 g/mol |
| Physical State | Solid |
| Research Area | Medicinal Chemistry, Organic Synthesis |
| Primary Role | Synthetic Intermediate, Chemical Fragment |
While direct studies on this compound are not as widespread as those for other isomers like pyrazolo[3,4-b]pyridines, its role as a fluorinated analogue within a biologically significant class of compounds marks it as a molecule of interest for ongoing and future research in drug discovery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4FN3 |
|---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
4-fluoro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H4FN3/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H,9,10) |
InChI Key |
CUDTUWXPZSRGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NN=C2)F |
Origin of Product |
United States |
Computational Chemistry and in Silico Studies of 4 Fluoro 1h Pyrazolo 4,3 C Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a lens into the behavior of molecules at the electronic level. These methods are instrumental in elucidating properties that are often difficult or costly to determine experimentally.
Density Functional Theory (DFT) for Electronic Structure and Molecular Topology Analysis
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. It is favored for its balance of accuracy and computational efficiency, making it suitable for studying heterocyclic systems like 4-Fluoro-1H-pyrazolo[4,3-c]pyridine. Such studies on related pyrazole (B372694) and pyridine (B92270) derivatives have demonstrated the utility of DFT in providing deep insights into molecular characteristics. nih.govtandfonline.comresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.
Table 1: Illustrative Frontier Molecular Orbital Energies (eV) from DFT Calculations (Note: The following table is illustrative. Specific calculated values for this compound are not available in the reviewed literature. Data for the parent compound is provided for context where available.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | Data not available | Data not available | Data not available |
| 1H-pyrazolo[4,3-c]pyridine | Data not available | Data not available | Data not available |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by DFT and is invaluable for predicting how a molecule will interact with other chemical species. The map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of both the pyrazole and pyridine rings, as well as the fluorine atom, due to their high electronegativity. researchgate.netnih.gov These regions would be the most likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom on the pyrazole nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor.
The presence of the highly electronegative fluorine atom and the nitrogen atoms in this compound would result in a significant dipole moment. The calculation would quantify this polarity, providing a key physicochemical parameter.
Table 2: Illustrative Calculated Dipole Moment (Note: Specific calculated values for this compound are not available in the reviewed literature.)
| Compound | Calculated Dipole Moment (Debye) |
| This compound | Data not available |
DFT calculations are used to find the lowest energy structure of a molecule, known as the optimized geometry. This process provides detailed information about bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's three-dimensional shape and steric properties.
For this compound, the calculations would reveal a planar, fused-ring system. The C-F bond length would be a key parameter, as would the bond lengths and angles within the pyrazole and pyridine rings. These can be compared to experimental data from X-ray crystallography if available, or to data from related structures to validate the computational model. For instance, studies on 4-fluoro-1H-pyrazole have detailed its bond lengths and angles, which can serve as a reference for the pyrazole portion of the target molecule. nih.gov
Table 3: Illustrative Optimized Geometrical Parameters (Note: The following table is illustrative. Specific calculated values for this compound are not available in the reviewed literature. Data for a related compound is shown for context.)
| Parameter | Bond/Angle | This compound | 4-fluoro-1H-pyrazole nih.gov |
| Bond Lengths (Å) | C-F | Data not available | ~1.35 Å |
| N-N | Data not available | ~1.34 Å | |
| C-N (pyrazole) | Data not available | ~1.32 - 1.36 Å | |
| Bond Angles (°) | C-C-F | Data not available | ~127° |
| N-N-C | Data not available | ~112° |
Spectroscopic Data Prediction (e.g., NMR, IR)
Computational methods can predict various types of spectra, which is extremely useful for identifying and characterizing newly synthesized compounds.
Nuclear Magnetic Resonance (NMR): DFT calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. By calculating the magnetic shielding around each nucleus, a theoretical spectrum can be generated. This is a powerful tool for structural elucidation, as the predicted shifts can be compared with experimental data to confirm the proposed structure of this compound. The fluorine atom would have a significant influence on the chemical shifts of nearby protons and carbons. While specific predicted spectra for the target compound are not available, similar predictions for related pyrazolopyridine derivatives have shown high accuracy. semanticscholar.org
Infrared (IR): Theoretical IR spectra can also be calculated using DFT. This involves computing the vibrational frequencies of the molecule's bonds. The predicted spectrum shows the characteristic absorption bands corresponding to different functional groups and vibrational modes (e.g., N-H stretch, C=N stretch, C-F stretch). This information aids in the interpretation of experimental IR spectra and confirms the presence of key structural features. For example, the N-H stretching vibration in the pyrazole ring would be a distinct feature. researchgate.netderpharmachemica.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics:
No literature could be found that performs or discusses molecular dynamics simulations specifically for this compound to analyze its conformational behavior or binding stability.
Computational Screening and Virtual Library Design:
While the pyrazolo[4,3-c]pyridine scaffold is noted for its potential in fragment-based drug discovery, no studies were identified that use this compound as a basis for computational screening or virtual library design.
In Silico ADME Prediction for Lead Optimization:
There are no published in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction results specifically for this compound.
Pharmacophore Modeling and Development
Pharmacophore modeling plays a pivotal role in modern drug discovery by identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the pyrazolo[4,3-c]pyridine scaffold, a key heterocyclic structure, pharmacophore models have been instrumental in the rational design of potent inhibitors for specific biological targets.
One significant study focused on developing inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in Trypanosoma parasites, which is a crucial pathway for their survival. acs.org Through an in silico screening process that utilized a homology model of Trypanosoma brucei PEX14 (TbPEX14), pyrazolo[4,3-c]pyridine derivatives were identified as potent hits. acs.org
A pharmacophore model was subsequently developed to mimic the native binding of the PEX5 WXXX(F/Y) motif to TbPEX14. acs.org This model was crucial for understanding the structure-activity relationships (SAR) and for the further optimization of the initial hits. The docking-derived binding pose of the initial hit, a pyrazolo[4,3-c]pyridine derivative, revealed key interactions. The central pyrazolo[4,3-c]pyridine scaffold was observed to form favorable π–π stacking interactions with Phe17 and Phe34 residues of the target protein. acs.org
Further development and merging of two parent ligands, based on the pharmacophore model, led to a hybrid molecule with significantly improved activity. acs.org This demonstrates the power of pharmacophore-based design in enhancing the potency of inhibitors. The orientation of the central pyrazolo[4,3-c]pyridine scaffold was found to be consistent across different potent derivatives, highlighting its importance as a core structural element for binding. acs.org
The research culminated in the development of pyrazolo[4,3-c]pyridine derivatives that not only inhibit the PEX14–PEX5 PPI but also exhibit nanomolar efficacy in killing T. brucei and T. cruzi in vitro. acs.org
Table 1: Key Pharmacophoric Features for Pyrazolo[4,3-c]pyridine-based PEX14–PEX5 PPI Inhibitors
| Pharmacophoric Feature | Corresponding Molecular Moiety | Interacting Residues in Target |
| Central Heterocyclic Scaffold | Pyrazolo[4,3-c]pyridine | Phe17, Phe34 (π–π stacking) |
| Aromatic Ring | Phenyl group | Buried in the Trp pocket |
| Extended Aromatic System | Naphthalene group | Fills the upper part of the Phe hotspot |
This table is based on the findings from the study on pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 PPI. acs.org
Table 2: Structure-Activity Relationship of Selected Pyrazolo[4,3-c]pyridine Derivatives
| Compound ID | Modification | AlphaScreen TbPEX14–PEX5 PPI Inhibition |
| 1 | Initial Hit | KD of 163 μM (NMR CSP analysis) |
| 13 | Optimized Derivative | - |
| 20 | Optimized Derivative | - |
| 29 | Hybrid Molecule | Superior activity compared to parent compounds 13 and 20 |
Data derived from the structure-activity relationship studies of pyrazolo[4,3-c]pyridines as trypanocidal agents. acs.org Specific IC50 values for compounds 13, 20, and 29 were not provided in the abstract but their relative activities were described.
Future Directions and Emerging Research Avenues for 4 Fluoro 1h Pyrazolo 4,3 C Pyridine
Exploration of Novel Reaction Pathways for Enhanced Synthetic Efficiency
The development of efficient and versatile synthetic routes is paramount for the exploration of chemical space around the 4-Fluoro-1H-pyrazolo[4,3-c]pyridine core. Future efforts will likely focus on the discovery of novel reaction pathways that offer improved yields, scalability, and access to a wider range of derivatives. One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. For instance, a one-pot multicomponent procedure has been successfully employed for the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. researchgate.net This strategy could be adapted for the synthesis of 4-fluoro analogs, potentially streamlining the production of compound libraries for high-throughput screening.
Another area of exploration is the late-stage functionalization of the pyrazolo[4,3-c]pyridine scaffold. Techniques such as C-H activation would enable the direct introduction of various substituents at specific positions of the heterocyclic core, bypassing the need for lengthy de novo syntheses. rsc.orgrsc.org This would provide rapid access to a diverse set of analogs for structure-activity relationship (SAR) studies.
| Synthetic Strategy | Potential Advantages | Relevant Research Example |
| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, rapid library synthesis. | Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. researchgate.net |
| Late-Stage C-H Functionalization | Direct modification of the core structure, rapid access to analogs. rsc.orgrsc.org | Vectorial functionalisation of 1H-pyrazolo[3,4-c]pyridine scaffolds. rsc.orgrsc.orgresearchgate.net |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. | Microwave-assisted treatment for the synthesis of pyrazolo[4,3-c]pyridines. researchgate.net |
Diversification of the this compound Scaffold for New Biological Activities
The inherent versatility of the pyrazolo[4,3-c]pyridine scaffold makes it an attractive starting point for the discovery of novel therapeutic agents. eurekaselect.com Future research will focus on the systematic diversification of this core structure to explore a wider range of biological activities. By introducing various substituents at different positions of the bicyclic system, researchers can modulate the compound's physicochemical properties and its interactions with biological targets.
The broad spectrum of biological activities already observed for pyrazolo[4,3-c]heterocyclic derivatives, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects, provides a strong rationale for further exploration. eurekaselect.com For example, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as carbonic anhydrase inhibitors, demonstrating the potential of this scaffold to target specific enzyme families. nih.gov The introduction of a fluorine atom at the 4-position can significantly alter the electronic properties and metabolic stability of the molecule, potentially leading to enhanced potency and a more favorable pharmacokinetic profile.
Advanced SAR Studies Utilizing High-Throughput Screening Data
Systematic structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound scaffold. High-throughput screening (HTS) of large compound libraries will generate vast amounts of data that can be used to identify key structural features responsible for biological activity.
By analyzing the SAR data, medicinal chemists can discern which substituents at specific positions of the pyrazolo[4,3-c]pyridine ring are critical for target engagement and efficacy. For instance, a SAR study on 4-arylazo-3,5-diamino-1H-pyrazoles, a related class of compounds, revealed that the position of a fluorine substituent on an aryl ring significantly impacted anti-biofilm activity. nih.gov Similar detailed analyses of this compound derivatives will guide the rational design of more potent and selective drug candidates.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. semanticscholar.org
De Novo Design: Generate novel molecular structures based on the this compound core with desired pharmacological properties.
Virtual Screening: Screen large virtual libraries of compounds against specific biological targets to identify potential hits. nih.gov
The application of these computational approaches will accelerate the drug discovery process, reduce costs, and increase the success rate of identifying clinical candidates. nih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
| QSAR Modeling | Develops mathematical models to correlate chemical structure with biological activity. semanticscholar.org | Rapidly predict the potency and selectivity of new derivatives, guiding synthetic efforts. |
| Generative Models | Creates novel molecular structures with desired properties. | Design of novel this compound analogs with improved efficacy and safety profiles. |
| Predictive ADMET | Models to forecast the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early identification of candidates with favorable pharmacokinetic properties, reducing late-stage attrition. |
Development of Pyrazolo[4,3-c]pyridine Analogs for Underexplored Therapeutic Areas
While pyrazolo[4,3-c]pyridines have shown promise in areas such as oncology and infectious diseases, there is significant potential to explore their utility in other, less-investigated therapeutic areas. The structural similarity of the pyrazolo[4,3-c]pyridine core to purines suggests that these compounds could interact with a wide variety of biological targets. rsc.org
Future research should aim to screen libraries of this compound derivatives against a broader range of targets implicated in diseases such as neurodegenerative disorders, metabolic diseases, and rare genetic disorders. premierscience.com This exploratory approach could lead to the discovery of first-in-class drugs for diseases with high unmet medical needs. The diverse biological activities reported for related pyrazolopyridine scaffolds, including their use as TBK1 inhibitors for immune-related diseases and CDK2 inhibitors for cancer, underscore the vast therapeutic potential waiting to be untapped. nih.govrsc.org
Mechanistic Elucidation of Biological Targets beyond Kinases and PPIs
To date, much of the research on pyrazolo[4,3-c]pyridines has focused on their activity as kinase inhibitors and modulators of protein-protein interactions (PPIs). acs.org While these are important target classes, a deeper understanding of the full spectrum of biological targets for this scaffold is needed.
Future studies should employ a variety of approaches to elucidate the mechanism of action of this compound and its analogs. These may include:
Affinity-based proteomics: To identify the direct binding partners of the compounds in a cellular context.
Genetic screening: To identify genes that modulate the sensitivity of cells to the compounds.
Structural biology: To determine the three-dimensional structures of the compounds in complex with their biological targets, providing insights into the molecular basis of their activity. nih.gov
By identifying and validating novel biological targets, researchers can open up new therapeutic avenues for the this compound scaffold and develop a more comprehensive understanding of its pharmacological effects. For example, derivatives of the related pyrrolo[3,4-c]pyridine scaffold have been investigated for their effects on the nervous and immune systems, as well as for their antidiabetic and antimycobacterial activities, suggesting a broad range of potential mechanisms. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
